![molecular formula C22H28F2O5 B1336310 (6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 60895-22-9](/img/structure/B1336310.png)
(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, "(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one," is a complex molecule that appears to be structurally related to steroid compounds and cyclopenta[a]phenanthrenes. These types of molecules have been extensively studied due to their biological activities, including carcinogenic potential when certain functional groups are present .
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrenes often involves multi-step reactions, starting from simpler aromatic compounds like naphthalenes or tetralones. For instance, the Stobbe condensation has been used to prepare various methyl-substituted cyclopenta[a]phenanthren-17-ones . Additionally, Diels-Alder reactions have been employed to create bicyclic structures, which can be further modified to yield the desired cyclopenta[a]phenanthrenes . The synthesis of a trifluoromethyl analogue of a potent carcinogen was achieved in three steps from a hexahydrocyclopenta[a]phenanthren-11-one derivative .
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes is characterized by a fused ring system that is similar to steroids. The presence of substituents, such as methyl or trifluoromethyl groups, particularly in the bay-region, significantly influences the biological activity of these compounds. The spatial configuration and electronic nature of these substituents are crucial for their interaction with biological targets like DNA .
Chemical Reactions Analysis
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including metabolic activation, which can lead to the formation of mutagenic and carcinogenic metabolites. For example, the metabolism of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one leads to monohydroxy metabolites and dihydrodiol metabolites, which have been implicated in carcinogenic activity . The trifluoromethyl analogue also undergoes similar metabolic activation, suggesting that the bay-region substituent's electronic nature is less critical than its spatial configuration .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]phenanthrenes are influenced by their molecular structure. The presence of hydroxyl and keto groups, as well as alkyl or alkoxyl substituents, affects their solubility, reactivity, and interaction with biological molecules. The synthesis of various derivatives, including those with isotopic labeling, has been reported to study these properties and their biological implications .
Scientific Research Applications
Crystal Structure and Interactions
The research on similar compounds, such as 9α-Bromo analog of beclometasone dipropionate monohydrate, focuses on their crystal structures. This study reveals that one of the six-membered rings in the compound is planar due to its 1,4-diene-3-one composition, while the other six-membered rings have a chair conformation. The organic molecule and water molecules engage in hydrogen-bonding interactions, forming a helical chain (Ketuly, Hadi, & Ng, 2009).
Molecular Docking Studies
Research involving compounds like the one , particularly in the context of medicinal plants, has been conducted using molecular docking studies. For example, a study on Zanthoxylum zanthoxyloides identified compounds with a strong binding affinity for the active pocket of the alpha globin subunit of hemoglobin S, suggesting potential anti-sickling properties (Olushola-Siedoks et al., 2020).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of compounds structurally similar to (6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one have been a significant area of research. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmacology and materials science. For instance, a study on triorganotin(IV) derivatives of sodium deoxycholate demonstrated their potential antimicrobial and antitumor activities, highlighting the importance of structural analysis in understanding the biological activities of these compounds (Shaheen, Ali, Rosario, & Shah, 2014).
properties
IUPAC Name |
(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXURHACBFYSXBI-CSDWIROKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione | |
CAS RN |
60895-22-9 |
Source


|
| Record name | 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060895229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6β,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


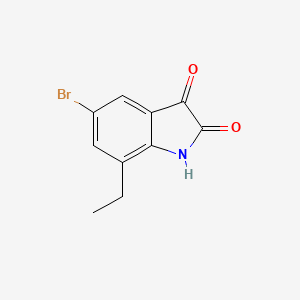

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
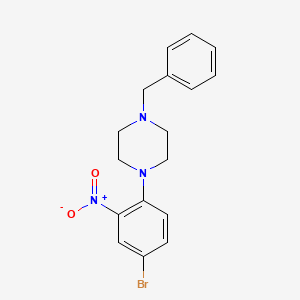
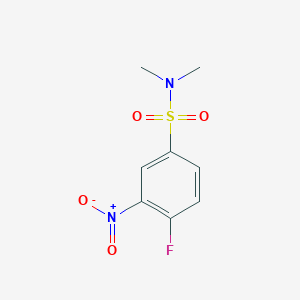
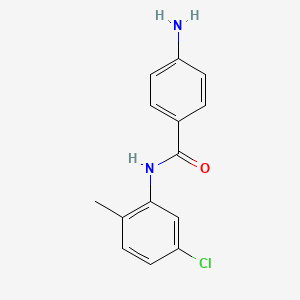
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
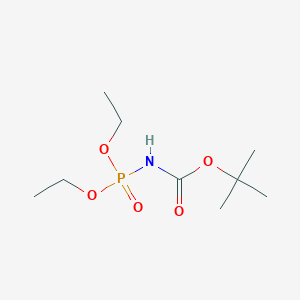
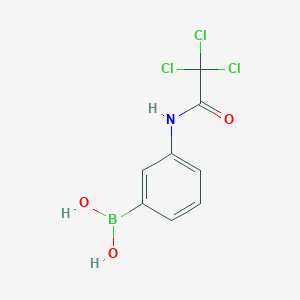
![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)